Exenatide falls under the classification of GLP-1 receptor agonists. These agents mimic the action of incretin hormones, which are released in response to food intake and play a crucial role in glucose metabolism.
The synthesis of exenatide involves solid-phase peptide synthesis techniques. A notable method for its preparation includes:
The final product consists of 39 amino acids and has a molecular weight of approximately 4186.63 g/mol .
Exenatide's molecular formula is , indicating a complex structure with multiple functional groups essential for its biological activity. The three-dimensional structure reveals that it contains:
The peptide sequence of exenatide partially overlaps with human GLP-1, which is crucial for its receptor binding and subsequent biological effects .
Exenatide participates in several biochemical reactions within the body:
These actions collectively contribute to improved glycemic control in patients with type 2 diabetes .
The mechanism by which exenatide operates can be summarized as follows:
Byetta displays several important physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 4186.63 g/mol |
CAS Number | 141732-76-5 |
Administration Route | Subcutaneous injection |
Elimination Half-Life | Approximately 2.4 hours |
Byetta is primarily indicated for:
Additionally, ongoing research explores potential applications of GLP-1 receptor agonists in weight management and cardiovascular health due to their effects on appetite regulation and metabolic processes .
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: